Tert-butyl 4-[2-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyclopropyl ring, and a piperidine ring
Preparation Methods
The synthesis of tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the cyclopropyl ring and the hydroxymethyl group. The reaction conditions often involve the use of strong bases and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial production methods may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate can be compared to other compounds with similar structural features, such as:
- tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate
- tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate
These compounds share the tert-butyl and piperidine groups but differ in the substituents on the cyclopropyl ring
Properties
IUPAC Name |
tert-butyl 4-[2-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-6-4-10(5-7-15)12-8-11(12)9-16/h10-12,16H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVMOVQTFNAUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.